molecular formula C31H42N2O6 B14142748 1,5-Bis(4-ethoxyphenyl)-2,4-bis(morpholin-4-ylmethyl)pentane-1,5-dione CAS No. 300700-40-7

1,5-Bis(4-ethoxyphenyl)-2,4-bis(morpholin-4-ylmethyl)pentane-1,5-dione

Cat. No.: B14142748
CAS No.: 300700-40-7
M. Wt: 538.7 g/mol
InChI Key: SSLQRVTZXXDOAF-UHFFFAOYSA-N
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Description

1,5-Bis(4-ethoxyphenyl)-2,4-bis(morpholin-4-ylmethyl)pentane-1,5-dione is a complex organic compound characterized by its unique structure, which includes ethoxyphenyl and morpholinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(4-ethoxyphenyl)-2,4-bis(morpholin-4-ylmethyl)pentane-1,5-dione typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. For example, the use of ethanol as a solvent and refluxing conditions can facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions to achieve high efficiency and scalability while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(4-ethoxyphenyl)-2,4-bis(morpholin-4-ylmethyl)pentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,5-Bis(4-ethoxyphenyl)-2,4-bis(morpholin-4-ylmethyl)pentane-1,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Bis(4-ethoxyphenyl)-2,4-bis(morpholin-4-ylmethyl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(4-pyridyl)ethylene: Another compound with similar structural features but different functional groups.

    4,4’-Vinylenedipyridine: Shares some structural similarities but has distinct chemical properties.

Uniqueness

1,5-Bis(4-ethoxyphenyl)-2,4-bis(morpholin-4-ylmethyl)pentane-1,5-dione is unique due to its combination of ethoxyphenyl and morpholinylmethyl groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

300700-40-7

Molecular Formula

C31H42N2O6

Molecular Weight

538.7 g/mol

IUPAC Name

1,5-bis(4-ethoxyphenyl)-2,4-bis(morpholin-4-ylmethyl)pentane-1,5-dione

InChI

InChI=1S/C31H42N2O6/c1-3-38-28-9-5-24(6-10-28)30(34)26(22-32-13-17-36-18-14-32)21-27(23-33-15-19-37-20-16-33)31(35)25-7-11-29(12-8-25)39-4-2/h5-12,26-27H,3-4,13-23H2,1-2H3

InChI Key

SSLQRVTZXXDOAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(CC(CN2CCOCC2)C(=O)C3=CC=C(C=C3)OCC)CN4CCOCC4

Origin of Product

United States

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